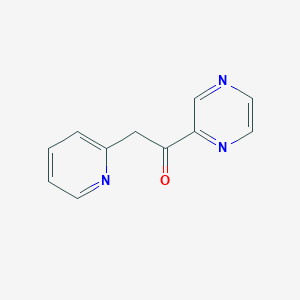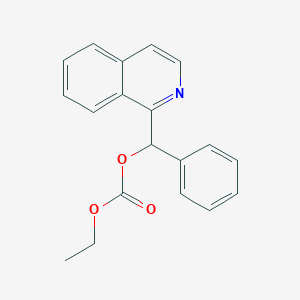
6-(3-Butylureido)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Butylureido)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with a butylureido group at the 6th position and a carboxamide group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Butylureido)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with butylurea under specific conditions. The process may include steps such as:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Butylureido Group: The butylureido group is introduced via nucleophilic substitution reactions, where butylurea reacts with the pyridazine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, often involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 6-(3-Butylureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
6-(3-Butylureido)pyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(3-Butylureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
相似化合物的比较
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Pyridazinone Derivatives: Compounds with a pyridazinone core structure.
Comparison: 6-(3-Butylureido)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine and pyridazinone derivatives, this compound may exhibit different reactivity and biological activities, making it a valuable molecule for targeted research and applications.
属性
CAS 编号 |
87977-05-7 |
|---|---|
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC 名称 |
6-(butylcarbamoylamino)pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H15N5O2/c1-2-3-6-12-10(17)13-8-5-4-7(9(11)16)14-15-8/h4-5H,2-3,6H2,1H3,(H2,11,16)(H2,12,13,15,17) |
InChI 键 |
XUKFYGKAJZTJFB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC1=NN=C(C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


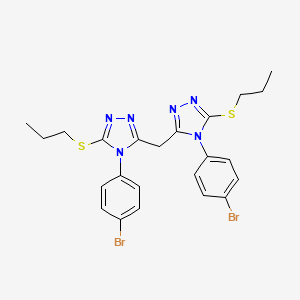


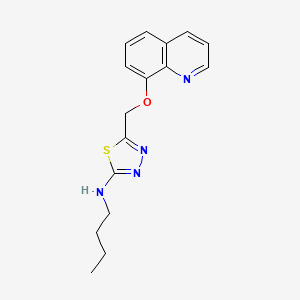


![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)

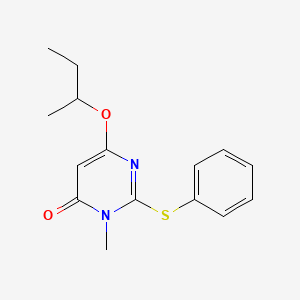
![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)
